molecular formula C8H12N2O2 B13801315 (S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Cat. No.: B13801315
M. Wt: 168.19 g/mol
InChI Key: UJAXSQRTPSSJPO-YFKPBYRVSA-N
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Description

1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) is a complex organic compound that belongs to the class of benzisoxazoles This compound is characterized by its unique structure, which includes a benzisoxazole ring fused with a tetrahydro-4-(methylamino) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzisoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoxazol-3-amine: A related compound with similar structural features but different functional groups.

    4-Methoxy-1,2-benzisoxazol-3-amine: Another similar compound with a methoxy group instead of a methylamino group.

Uniqueness

1,2-Benzisoxazol-3(2H)-one,4,5,6,7-tetrahydro-4-(methylamino)-,(4S)-(9ci) is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its tetrahydro-4-(methylamino) group distinguishes it from other benzisoxazole derivatives, providing unique chemical and biological properties.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(4S)-4-(methylamino)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H12N2O2/c1-9-5-3-2-4-6-7(5)8(11)10-12-6/h5,9H,2-4H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

UJAXSQRTPSSJPO-YFKPBYRVSA-N

Isomeric SMILES

CN[C@H]1CCCC2=C1C(=O)NO2

Canonical SMILES

CNC1CCCC2=C1C(=O)NO2

Origin of Product

United States

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